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Compound of Interest

Compound Name: 800CW acid

Cat. No.: B12369195 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to optimize incubation times for 800CW staining.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses specific issues that may arise during 800CW staining experiments,

providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a weak or no signal after staining with my IRDye 800CW secondary

antibody. What are the possible causes and how can I troubleshoot this?

A weak or absent signal can stem from several factors, ranging from antibody concentration to

incubation time.[1][2]

Insufficient Antibody Concentration: The concentration of your primary or secondary antibody

may be too low.[3][4] It is recommended to perform a titration to determine the optimal

antibody concentration. For IRDye 800CW secondary antibodies, a starting dilution of

1:20,000 is often recommended for Western blotting.[5]

Suboptimal Incubation Time: Incubation times may be too short for sufficient binding to occur.

[3] While a common starting point for secondary antibody incubation is 1 hour at room

temperature, some protocols suggest that longer incubation times, such as overnight at 4°C,
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can enhance the signal.[5][6][7] However, extending the incubation for IRDye 800CW

secondary antibodies beyond 1 hour at room temperature may increase background.[5]

Antibody Inactivity: Ensure that both primary and secondary antibodies are stored correctly

and have not expired.[4]

Incompatible Secondary Antibody: Verify that your secondary antibody is directed against the

host species of your primary antibody.[4]

Insufficient Target Protein: The protein of interest may not be abundant in your sample.

Ensure you have loaded a sufficient amount of protein for detection.

Q2: My blot or cells exhibit high background after 800CW staining. What can I do to reduce it?

High background can obscure specific signals and make data interpretation difficult.[8] Several

factors can contribute to this issue.

Excessive Antibody Concentration: High concentrations of primary or secondary antibodies

can lead to non-specific binding.[9] Consider further diluting your antibodies.

Prolonged Incubation Time: While longer incubation can increase signal, it can also elevate

background noise.[5] For IRDye 800CW secondary antibodies in Western blotting, it is

advised not to exceed a 1-hour incubation at room temperature.[5]

Inadequate Blocking: Insufficient blocking can leave sites on the membrane or cells open for

non-specific antibody binding.[8] Ensure you are using a high-quality blocking buffer and

incubating for a sufficient amount of time (e.g., 1 hour at room temperature).

Insufficient Washing: Inadequate washing steps after primary and secondary antibody

incubations can leave unbound antibodies that contribute to background.[8][10] Increase the

number and/or duration of your wash steps.

Contamination: Ensure all buffers and equipment are clean to avoid particulate matter that

can cause speckling on the membrane.

Q3: What is the recommended incubation time for an IRDye 800CW secondary antibody in a

Western blot?
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For Western blotting applications, the recommended incubation time for an IRDye 800CW

secondary antibody is typically 1 hour at room temperature with gentle shaking.[5] It is

important to protect the membrane from light during this incubation.[5] Exceeding this time may

lead to an increase in background signal.[5]

Q4: Can I incubate my primary antibody overnight when using an 800CW secondary antibody?

Yes, incubating the primary antibody overnight at 4°C is a common practice and is generally

compatible with subsequent detection using an IRDye 800CW secondary antibody.[6][7] This

can sometimes enhance the signal for low-abundance proteins.

Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing 800CW staining

across different applications.
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Parameter Western Blotting
In-Cell Western™
Assay

Direct Protein
Labeling

IRDye 800CW

Secondary Antibody

Dilution

1:20,000 (starting

recommendation)[5]
Varies by protocol Not Applicable

Secondary Antibody

Incubation Time

1 hour at room

temperature[5]
Varies by protocol Not Applicable

Primary Antibody

Incubation Time

1-2 hours at room

temperature or

overnight at 4°C[6][7]

Varies by protocol Not Applicable

IRDye 800CW NHS

Ester Incubation Time

(for cell staining)

Not Applicable 20 minutes[11] Not Applicable

IRDye 800CW NHS

Ester Labeling

Reaction Time (for

proteins)

Not Applicable Not Applicable 2 hours at 20°C[12]

Temperature

Room Temperature

(for secondary) or 4°C

(for primary)

Room Temperature 20°C[12]

Experimental Protocols
Protocol 1: Western Blotting with IRDye 800CW
Secondary Antibody
This protocol provides a general workflow for detecting a target protein on a Western blot using

an IRDye 800CW conjugated secondary antibody.

Blocking: Following protein transfer to a nitrocellulose or PVDF membrane, incubate the

membrane in a suitable blocking buffer (e.g., Intercept® (TBS) Blocking Buffer) for 1 hour at

room temperature with gentle agitation.[13]
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Primary Antibody Incubation: Dilute the primary antibody in the recommended antibody

diluent. Incubate the membrane with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C with gentle shaking.[6][7]

Washing: Decant the primary antibody solution. Wash the membrane four times for 5

minutes each with a wash buffer (e.g., 1X TBS-T) at room temperature with gentle shaking.

[5]

Secondary Antibody Incubation: Dilute the IRDye 800CW secondary antibody in the

appropriate antibody diluent (a starting dilution of 1:20,000 is recommended).[5] Incubate the

membrane in the secondary antibody solution for 1 hour at room temperature with gentle

shaking. Crucially, protect the membrane from light during this step and all subsequent

steps.[5]

Final Washes: Decant the secondary antibody solution. Wash the membrane four times for 5

minutes each with wash buffer at room temperature with gentle shaking.[5]

Imaging: The membrane is now ready for scanning on a near-infrared imaging system.

Protocol 2: In-Cell Western™ Assay with IRDye 800CW
NHS Ester for Normalization
This protocol describes the use of IRDye 800CW NHS Ester to stain total protein for

normalization in an In-Cell Western™ Assay.[11]

Cell Seeding and Treatment: Seed cells in a microplate and perform experimental treatments

as required.

Fixation and Permeabilization: Fix and permeabilize the cells according to your standard In-

Cell Western™ protocol.

Dye Preparation: Prepare a 1 mg/mL stock solution of IRDye 800CW NHS Ester in

anhydrous DMSO.[11] From this stock, prepare a diluted dye solution (e.g., a 1:50,000

dilution is a recommended starting point).[11]

Staining: Add the diluted dye solution to each well and incubate for 20 minutes at room

temperature, protected from light.[11]
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Washing: Wash the wells three times with a wash buffer (e.g., PBS + 0.1% Tween® 20) for 5

minutes each.[11]

Blocking and Immunostaining: Proceed with blocking and primary and secondary antibody

incubations as per your standard In-Cell Western™ protocol.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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